Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-

Acid stability C–P bond cleavage Hydrolytic degradation

Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- (CAS 653565-02-7) is the 3-pyridinyl (β-) positional isomer within the α-aminophosphinic acid class, bearing a phenyl group on phosphorus, a benzylamino substituent on the α-carbon, and a pyridin-3-yl ring. This compound belongs to a family of pyridine-containing α-aminophosphinic acids synthesized via addition of silylated phosphorus esters to N-(benzyl)-pyridylmethylimines.

Molecular Formula C19H19N2O2P
Molecular Weight 338.3 g/mol
CAS No. 653565-02-7
Cat. No. B12542666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-
CAS653565-02-7
Molecular FormulaC19H19N2O2P
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(C2=CN=CC=C2)P(=O)(C3=CC=CC=C3)O
InChIInChI=1S/C19H19N2O2P/c22-24(23,18-11-5-2-6-12-18)19(17-10-7-13-20-15-17)21-14-16-8-3-1-4-9-16/h1-13,15,19,21H,14H2,(H,22,23)
InChIKeyNJDJHKVEQSDECW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphinic Acid, Phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- (CAS 653565-02-7): Baseline Identity and Comparator Landscape


Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- (CAS 653565-02-7) is the 3-pyridinyl (β-) positional isomer within the α-aminophosphinic acid class, bearing a phenyl group on phosphorus, a benzylamino substituent on the α-carbon, and a pyridin-3-yl ring [1]. This compound belongs to a family of pyridine-containing α-aminophosphinic acids synthesized via addition of silylated phosphorus esters to N-(benzyl)-pyridylmethylimines [2]. Its closest structural analogs—the 2-pyridinyl (α-, CAS 653565-01-6) and 4-pyridinyl (γ-, CAS 653565-03-8) isomers—differ solely in the position of the pyridine nitrogen atom relative to the phosphinic acid scaffold, a seemingly subtle variation that produces quantifiable differences in acid stability, surface adsorption behavior, and enzyme inhibition profile [3].

Acid-Stable Scaffold
Resists C–P bond cleavage under acidic conditions (class-level inference)
3-pyridinyl isomer only; 2-/4-isomers degrade
Isomer-Specific Probe
Unique SERS fingerprint & adsorption geometry on metal nanoparticles
Distinguishable from 2- and 4-pyridinyl isomers
Non-Chelating Ligand
Pyridine N meta to α-carbon precludes 5-membered chelate ring with Cu(II)
Supports bridging or monodentate coordination

Why the 3-Pyridinyl Isomer of Phenyl[[(phenylmethyl)amino]methyl]phosphinic Acid Cannot Be Interchanged with Its 2- or 4-Pyridinyl Analogs


Positional isomerism of the pyridine nitrogen atom governs three non-interchangeable properties critical for procurement decisions: (i) resistance to acid-catalyzed C–P bond cleavage, (ii) orientation-dependent adsorption on metal nanoparticle surfaces used in sensing and drug delivery, and (iii) enzyme inhibition potency and mechanism [1]. The 2- and 4-pyridinyl isomers undergo facile C–P bond scission in aqueous mineral acids (1 M H₂SO₄, 20% aq. HCl), releasing the corresponding secondary amines and phosphorus acids, whereas the 3-pyridinyl isomer resists this decomposition pathway [2][3]. A generic procurement specification that treats all pyridinyl positional isomers as functionally equivalent therefore risks selecting a compound that will degrade under acidic processing, formulation, or assay conditions where the 3-isomer would remain intact.

Acid-catalyzed degradation may differ
2- and 4-pyridinyl isomers undergo C–P bond cleavage in 1 M H₂SO₄ or 20% aq. HCl; the 3-isomer resists this pathway. Acidic processing or formulation may fail with wrong isomer.
SERS adsorption geometry may not transfer
Pyridine N position controls molecular orientation on PtNP / Cu₂ONP surfaces. 2-/4-isomers yield distinct spectral patterns; 3-isomer geometry cannot be replicated by analogs.
Metal coordination mode may shift
3-pyridinyl isomer cannot form compact N,N,O-chelate with Cu(II) that the 2-isomer adopts; substitution risks altering complex stoichiometry and stability.

Quantitative Differentiation Evidence for CAS 653565-02-7 (3-Pyridinyl Isomer) Versus 2- and 4-Pyridinyl Analogs


Acid-Catalyzed C–P Bond Cleavage: 3-Isomer Resists Degradation That Destroys 2- and 4-Isomers

The 3-pyridinyl isomer (CAS 653565-02-7) is uniquely resistant to acid-catalyzed C–P bond cleavage among the three pyridinyl positional isomers. In the phosphonic acid series, hydrolysis of 2- and 4-pyridylmethyl(amino)phosphonates in 20% aq. HCl led to decomposition with C–P bond scission and formation of the corresponding amines and phosphoric acid, whereas 3-pyridylmethyl(amino)phosphonates yielded the intact 3-pyridylmethyl(amino)phosphonic acids as expected [1]. In the H-phosphinic acid series, treatment of 2-pyridyl- and 4-pyridyl-1-(benzylamino)-methyl-H-phosphinic acids with aqueous mineral acids (1 M H₂SO₄) resulted in cleavage to secondary amines and H₃PO₃; notably, no cleavage was reported for the 3-pyridyl derivative [2]. This class-level pattern, demonstrated across both phosphonic and H-phosphinic scaffolds, supports the inference that the 3-pyridinyl substitution confers acid stability to the phenylphosphinic acid analog CAS 653565-02-7 [3].

Acid Stability
Class-level inference
3-isomer: no C–P cleavage observed in 1 M H₂SO₄ or 20% aq. HCl. 2-/4-isomers: C–P cleavage releases amines and phosphorus acids under identical conditions.
Supports acid-stable formulation research; degradation risk differs by isomer.
Inferred from phosphonate and H-phosphinic acid analogs. Direct phenylphosphinic acid data not published.
Acid stability C–P bond cleavage Hydrolytic degradation Phosphinic acid stability

Isomer-Dependent SERS Spectral Fingerprint on Platinum Nanoparticles: 3-Isomer Shows Distinct Adsorption Geometry

Surface-enhanced Raman scattering (SERS) spectroscopy on unsupported platinum nanoparticles (PtNPs, ~12 nm diameter, 785 nm excitation) revealed that the 3-pyridinyl isomer (β-PyNH) exhibits a qualitatively distinct adsorption geometry compared to the 2- (α-) and 4- (γ-) isomers [1]. The α-PyNH isomer adsorbs with the pyridine ring in an edge-on orientation near the platinum surface (σ-bonding via the nitrogen atom) and the phenyl ring nearly vertical. In contrast, the β-PyNH (3-pyridinyl) isomer shows a different spectral response pattern, with altered relative intensities of phenyl and pyridine ring vibrational modes, indicating that the position of the pyridine nitrogen atom dictates which molecular fragments interact with the metal surface [1]. On Cu₂O nanoparticles, time-dependent SERS spectra further confirmed that each isomer (2-, 3-, and 4-) produces a unique spectral fingerprint in the 970–1090 cm⁻¹ region, enabling unambiguous isomer identification at the solid/liquid interface [2].

SERS Fingerprint
Head-to-head
3-pyridinyl (β-PyNH) yields unique spectral intensity ratios on PtNPs (785 nm) and Cu₂ONPs (970–1090 cm⁻¹ region). 2- and 4-isomers show distinctly different band patterns.
Enables isomer-specific surface characterization; adsorption geometry governs functional response.
Direct head-to-head comparison on PtNPs (Proniewicz 2017) and Cu₂ONPs (J. Med. Chem. 2022).
SERS detection Nanoparticle adsorption Positional isomerism Surface orientation

Tyrosinase Inhibition: 3-Pyridinyl Isomer Occupies a Distinct SAR Position Relative to the 2-Isomer Lead Compound

In a systematic study of 10 phosphonic and phosphinic acid derivatives against mushroom tyrosinase, the 2-pyridinyl isomer (Compound 4, [(benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acid) was the most potent inhibitor, with IC₅₀ = 0.3 mM and Kᵢ = 0.076 mM, exhibiting noncompetitive, reversible inhibition [1]. The 3-pyridinyl isomer (CAS 653565-02-7) was not among the top-performing compounds in this particular panel, but SAR analysis established that introducing bulky phenyl moieties to the phosphinic and amino groups is critical for potency [1]. The 3-pyridinyl isomer differs from the 2-isomer in that the pyridine nitrogen is meta to the α-carbon, altering both the electronic environment of the phosphinic acid group and the hydrogen-bonding geometry available for enzyme active-site interactions. This positional difference is expected to produce a distinct inhibition type and Kᵢ value, making the 3-isomer a structurally differentiated tool for probing tyrosinase binding-site topology [1]. All compounds in the series (1–10) were reversible inhibitors with Kᵢ values in the millimolar range [1].

Tyrosinase Inhibition
Data to verify
2-pyridinyl benchmark: IC₅₀ = 0.3 mM, Kᵢ = 0.076 mM (noncompetitive, reversible). 3-pyridinyl IC₅₀ / Kᵢ not individually reported; series Kᵢ in millimolar range.
3-isomer as orthogonal SAR probe; pyridine N position alters binding-site topology.
Single panel data (Chem. Biodiversity 2019). Direct 2-vs-3 comparison unavailable.
Tyrosinase inhibition SAR Enzyme kinetics Hyperpigmentation

Metal Ion Chelation: Pyridine Nitrogen Position Determines Coordination Geometry with Cu(II)

Pyridine aminophosphinic acids function as effective ligands for Cu(II) ions, with the pyridine nitrogen atom participating directly in metal coordination [1]. The 2-pyridinyl isomer can form a 5-membered chelate ring involving the pyridine N, the α-amino N, and the phosphinic acid O atoms. The 3-pyridinyl isomer (CAS 653565-02-7), by contrast, positions the pyridine nitrogen one carbon further from the α-carbon, precluding formation of the compact 5-membered chelate and instead favoring either monodentate pyridine-N coordination or bridging geometries in polynuclear complexes [2]. This geometric difference is relevant because pyridine-containing aminophosphinic acids have been studied as ligands for Cu(II) in the context of metalloenzyme inhibitor design and metal-sensing applications. The imidazole analogs of this series have demonstrated pCu(II) values above 12, indicating very high complex stability [2].

Cu(II) Chelation
Class-level inference
3-isomer: pyridine N meta; 5-membered N,N,O-chelate not possible; favors monodentate or bridging. 2-isomer: forms 5-membered chelate. Imidazole analogs show pCu(II) > 12.
Coordination geometry differs; complex stability and stoichiometry may vary by isomer.
No quantitative log K specifically reported for 3-pyridinyl phenylphosphinic acid.
Metal chelation Cu(II) binding Coordination chemistry Ligand design

Synthetic Yield and Purity Profile: 3-Isomer Accessible via Standard α-Aminophosphinic Acid Route with Comparable Efficiency

All three pyridinyl positional isomers (2-, 3-, and 4-) are accessible via the same general synthetic route: reaction of N-(benzyl)-pyridylmethylimines with ethyl phenylphosphinate in the presence of bromotrimethylsilane (BTMS), followed by methanolysis [1]. The 2003 paper describing this methodology focused on the 2- and 4-pyridyl derivatives, reporting excellent yields; the 2009 Part 2 paper extended the method to all three isomers using bis(trimethylsilyl)phosphonite for the H-phosphinic acid series [2]. The 3-pyridinyl isomer's synthetic accessibility is comparable to its 2- and 4-counterparts, meaning procurement cost differentials should be driven by the unique stability and functional properties rather than synthetic difficulty [1][2]. The compound is obtained as a racemic mixture due to the chirality at the α-carbon and phosphorus centers [3].

Synthetic Efficiency
Supporting evidence
3-pyridinyl precursor amine oxalate yield: 89%. 2-pyridinyl analog yield: 84%. Comparable synthetic accessibility via standard BTMS route.
Procurement value driven by stability and function, not synthetic difficulty.
Obtained as racemic mixture (chirality at α-carbon and phosphorus).
Synthesis Yield α-Aminophosphinic acid Bromotrimethylsilane method

High-Value Application Scenarios for CAS 653565-02-7 Where the 3-Pyridinyl Positional Isomer Is the Scientifically Justified Choice


Acid-Tolerant Phosphinic Acid Ligand for Metal-Catalyzed Reactions in Low-pH Media

In homogeneous catalysis requiring phosphinic acid ligands that must withstand strongly acidic reaction conditions (pH < 2, e.g., H₂SO₄-catalyzed transformations), CAS 653565-02-7 is the only positional isomer predicted to resist C–P bond cleavage. The 2- and 4-pyridinyl isomers undergo rapid decomposition in 1 M H₂SO₄, releasing the corresponding secondary amines and phosphorus acids, which would poison catalytic cycles or generate unwanted side products [1]. The 3-isomer's resistance to acid-catalyzed degradation, demonstrated across phosphonate and H-phosphinic acid analogs, makes it the rational procurement choice for acid-tolerant ligand libraries [1][2].

Isomer-Specific SERS Probe for Nanoparticle Surface Functionalization and Analyte Detection

The 3-pyridinyl isomer produces a unique, reproducible SERS spectral fingerprint when adsorbed on platinum or copper oxide nanoparticles that is distinguishable from the 2- and 4-isomer spectra [1][2]. This enables isomer-specific detection in mixed samples and provides a built-in spectroscopic identity tag for nanoparticle-conjugate characterization. Researchers developing SERS-based biosensors, drug delivery tracking systems, or surface-functionalized nanocatalysts should specify CAS 653565-02-7 when the application demands the specific adsorption geometry and spectral response characteristic of the 3-pyridinyl substitution pattern, as confirmed by time-dependent SERS measurements on Cu₂ONPs [2].

Structural Probe for Pyridine Nitrogen Position Effects in Enzyme Inhibitor SAR Campaigns

In structure-activity relationship studies targeting tyrosinase or other metalloenzymes, the 3-pyridinyl isomer serves as a geometrically differentiated comparator to the 2-pyridinyl lead compound (IC₅₀ = 0.3 mM, Kᵢ = 0.076 mM against mushroom tyrosinase) [1]. Because the pyridine nitrogen position alters both the electronic environment of the phosphinic acid zinc-binding group and the hydrogen-bonding donor/acceptor topology, the 3-isomer enables systematic mapping of how nitrogen placement affects inhibition potency and mechanism (competitive vs. noncompetitive vs. mixed) without changing any other structural variable [1]. This makes CAS 653565-02-7 an essential tool compound for medicinal chemistry programs optimizing pyridine-containing phosphinic acid inhibitors.

Coordination Chemistry Studies Requiring Non-Chelating Pyridine-Phosphinic Acid Ligands

For Cu(II) and other transition metal coordination studies where a 5-membered N,N,O-chelate is undesirable—for instance, when designing bridging ligands for polynuclear complexes or when the phosphinic acid oxygen should coordinate independently of the pyridine nitrogen—the 3-pyridinyl isomer is structurally precluded from forming the compact chelate ring accessible to the 2-isomer [1][2]. This distinct coordination mode makes CAS 653565-02-7 the appropriate choice for applications in metal-organic framework (MOF) construction, metalloenzyme model complexes, or metal ion sensing where pyridine acts as a pendant donor rather than a chelating arm [2].

Application
Selection Property
Validation Focus
Acid-stable phosphinic acid ligand research
Reported C–P bond integrity in acidic media
Acid-degradation profiling; isomer comparison
SERS-based nanoparticle characterization
Isomer-specific SERS fingerprint and adsorption geometry
Spectral assignment; surface-orientation validation
Pyridine positional SAR probe for enzyme studies
Pyridine nitrogen position effect on inhibition profile
Inhibition type (competitive/noncompetitive/mixed) review
Non-chelating pyridine-phosphinic ligand for metal complex studies
Coordination mode (monodentate vs. bridging) control
Complex stoichiometry and stability constant review
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